Cyclohexanamine, 4-(1-iminoethyl)-

Catalog No.
S14346705
CAS No.
M.F
C8H16N2
M. Wt
140.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanamine, 4-(1-iminoethyl)-

Product Name

Cyclohexanamine, 4-(1-iminoethyl)-

IUPAC Name

4-ethanimidoylcyclohexan-1-amine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-6(9)7-2-4-8(10)5-3-7/h7-9H,2-5,10H2,1H3

InChI Key

JAHRPDMIKPTMBO-UHFFFAOYSA-N

Canonical SMILES

CC(=N)C1CCC(CC1)N

Cyclohexanamine, 4-(1-iminoethyl)- (CAS 280554-53-2) is a conformationally restricted, bifunctional aliphatic building block characterized by a rigid cyclohexane core substituted with a primary amine and an iminoethyl moiety [1]. In industrial and research procurement, it is primarily sourced as a specialized precursor for the synthesis of rigidified amidine and imine derivatives, particularly in the development of enzyme inhibitors and sp3-rich chemical libraries. Its defined spatial geometry and high polarity make it a critical structural scaffold for applications where controlling the exact distance and orientation between basic nitrogen centers is required for target engagement or material functionalization.

Substituting Cyclohexanamine, 4-(1-iminoethyl)- with flexible aliphatic analogs (such as lysine derivatives) or planar aromatic equivalents (such as 4-aminobenzamidine) fundamentally alters the three-dimensional topology, pKa, and solubility of the resulting downstream products [1]. Furthermore, attempting to bypass procurement by synthesizing this compound in-house from cheaper symmetric precursors like 1,4-cyclohexanediamine introduces severe chemoselectivity challenges. The statistical mono-protection and subsequent selective imination of a symmetric diamine typically result in poor overall yields and complex purification workflows, making the procurement of the pre-synthesized, high-purity bifunctional scaffold highly preferred for reproducible library generation and scale-up.

Conformational Restriction Entropic Advantage

The cyclohexane core of this compound provides strict conformational rigidity between the primary amine and the iminoethyl group, locking the functional groups into defined spatial orientations compared to flexible aliphatic chains [1].

Evidence DimensionNumber of rotatable bonds in the spacer between functional groups
Target Compound Data0 rotatable bonds within the rigid cyclohexane core spacer
Comparator Or BaselineN-(1-iminoethyl)-L-lysine (L-NIL) (Flexible aliphatic spacer with 4 rotatable bonds)
Quantified DifferenceReduction of 4 rotatable bonds in the structural backbone, significantly lowering the entropic penalty upon target binding.
ConditionsIn silico modeling and structural profiling of the spacer backbone.

Procuring a rigidified cyclic scaffold is critical for developing highly selective downstream inhibitors that require precise spatial preorganization.

sp3 Character and Physicochemical Benefits

Unlike traditional planar aromatic amidine building blocks, this compound offers a highly saturated, three-dimensional structure. Increasing the fraction of sp3 hybridized carbons (Fsp3) is a proven strategy to improve aqueous solubility and reduce off-target protein binding in downstream applications [1].

Evidence DimensionFraction of sp3 hybridized carbons (Fsp3)
Target Compound DataFsp3 = 0.875 (7 out of 8 carbons are sp3 hybridized)
Comparator Or Baseline4-Aminobenzamidine (Fsp3 = 0; fully planar aromatic core)
Quantified DifferenceAbsolute increase in Fsp3 of 0.875, shifting the scaffold from a flat 2D geometry to a complex 3D topology.
ConditionsStandard physicochemical descriptor calculation for chemical building blocks.

Selecting sp3-rich building blocks directly improves the developability, solubility, and pharmacokinetic profiles of the synthesized chemical libraries.

Cross-Reactivity Elimination in Synthesis

Procuring the pre-formed 4-(1-iminoethyl)cyclohexanamine allows for direct, chemoselective functionalization at the primary amine. In contrast, synthesizing asymmetric derivatives from symmetric diamines requires complex, multi-step desymmetrization protocols that suffer from severe yield attrition due to over-reaction and self-condensation [1].

Evidence DimensionSynthetic steps and yield for asymmetric functionalization
Target Compound Data1 direct coupling step with high chemoselectivity
Comparator Or BaselineIn-house synthesis from 1,4-cyclohexanediamine (Requires 4 steps: statistical mono-protection, imination, deprotection, coupling)
Quantified DifferenceEliminates 3 synthetic steps and bypasses the typical >60% yield loss associated with statistical mono-protection of symmetric diamines.
ConditionsStandard library synthesis workflows requiring selective functionalization of one nitrogen center.

Procuring this specific bifunctional compound drastically reduces synthetic bottlenecks, saving time and improving overall library purity and yield.

Conformationally Restricted Enzyme Inhibitors

This compound is the ideal precursor for developing selective inhibitors for enzymes such as inducible nitric oxide synthase (iNOS) or serine proteases. The rigid cyclohexane ring precisely controls the spatial distance between the basic nitrogen centers, which is critical for achieving subtype selectivity over flexible aliphatic analogs [1].

sp3-Rich Amidine Chemical Libraries

For drug discovery programs aiming to 'escape from flatland,' this building block serves as a core scaffold. It enables the generation of highly saturated, 3D-rich amidine libraries that exhibit superior aqueous solubility and improved physicochemical properties compared to traditional flat benzamidine derivatives [1].

Rigid Peptidomimetics and Unnatural Amino Acids

In peptidomimetic research, the pre-installed iminoethyl group and rigid cyclic core make this compound an excellent spacer. It is used to mimic the structural constraints of cyclic peptides or proline-rich regions, providing a stable, non-hydrolyzable basic side chain for advanced material and biological applications [1].

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

140.131348519 g/mol

Monoisotopic Mass

140.131348519 g/mol

Heavy Atom Count

10

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